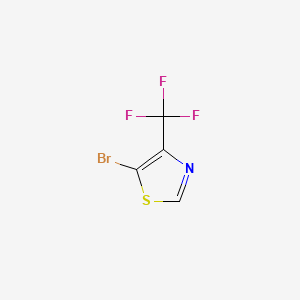

Thiazole, 5-bromo-4-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

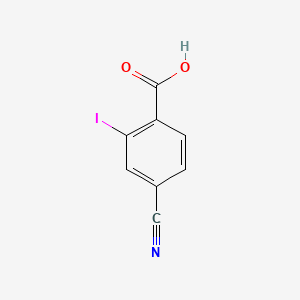

Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . It is a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Thiazole, 5-bromo-4-(trifluoromethyl)- is a derivative of thiazole .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Chemical Reactions and Synthesis

Thiazole, 5-bromo-4-(trifluoromethyl)-, serves as a key component in various chemical reactions and synthetic processes. For instance, South and Van Sant (1991) illustrated the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium, producing a dianion that reacts with various electrophiles, leading to the synthesis of several derivatives including 5-(bromodifluoromethyl)thiazole (South & Van Sant, 1991).

Multicomponent Synthesis

Bao et al. (2016) reported a low-cost, one-pot multicomponent domino synthetic route for 5-(trifluoromethyl)-2-thiazolamine, an important intermediate for various pharmaceuticals and chemicals (Bao et al., 2016).

Photophysical Properties

The study by Murai et al. (2017) on 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, revealed that these thiazoles displayed significant luminescence and absorption properties. The introduction of electron-accepting groups, including the 3,5-bis(trifluoromethyl)phenyl group, resulted in various emission colors in the solid state (Murai et al., 2017).

Antibacterial and Antitubercular Activity

The synthesis of 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives and their evaluation against Mycobacterium tuberculosis H37Rv strain demonstrated moderate to good anti-tubercular activity (Gadad et al., 2004). Similarly, novel thiazole compounds containing ether structures synthesized by Li-ga (2015) showed fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii (Li-ga, 2015).

Material Science and Electronics

In the field of material science, particularly organic electronics, thiazole derivatives have shown potential. Bevk et al. (2013) highlighted the usefulness of thiazolo[5,4-d]thiazole derivatives in semiconductors for plastic electronics due to their electron-deficient nature and high oxidative stability (Bevk et al., 2013).

Safety and Hazards

The safety data sheet for 5-broMo-2-(trifluoroMethyl)thiazole indicates that it is toxic if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Mechanism of Action

Mode of Action

It is known that many thiazole derivatives participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .

Biochemical Pathways

It’s worth noting that thiazole derivatives are often involved in suzuki–miyaura cross-coupling reactions . These reactions can lead to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways.

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

Trifluoromethylpyridine derivatives, which share some structural similarities with this compound, have been used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(trifluoromethyl)-1,3-thiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function .

Cellular Effects

The effects of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes or receptors, leading to conformational changes that affect their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can influence gene expression by binding to DNA or interacting with transcription factors, resulting in altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds. Long-term studies have shown that 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions and the specific cell types used .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Bromo-4-(trifluoromethyl)-1,3-thiazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can influence its activity and function, as well as its potential effects on cellular processes .

Subcellular Localization

The subcellular localization of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be found in various subcellular locations, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. The activity and function of 5-Bromo-4-(trifluoromethyl)-1,3-thiazole can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules .

properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)9-1-10-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALORIBDLDJPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211525-16-4 |

Source

|

| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)